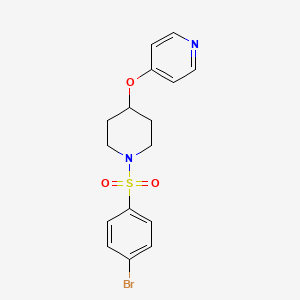
4-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine is a complex organic compound that features a piperidine ring, a pyridine ring, and a bromophenylsulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromobenzenesulfonyl chloride with piperidine to form 1-(4-bromophenylsulfonyl)piperidine. This intermediate is then reacted with 4-hydroxypyridine under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
4-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the bromophenylsulfonyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
4-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 4-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine involves its interaction with specific molecular targets. The bromophenylsulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine and pyridine rings may also play a role in binding to biological targets, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
4-(4-Bromophenyl)pyridine: This compound shares the bromophenyl and pyridine rings but lacks the piperidine and sulfonyl groups.
1-(4-Bromophenylsulfonyl)piperidine: This compound includes the bromophenylsulfonyl and piperidine groups but lacks the pyridine ring.
Uniqueness
4-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine is unique due to its combination of functional groups, which confer distinct chemical and biological properties
生物活性
4-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves several chemical reactions. The initial step often includes the reaction of 4-bromobenzenesulfonyl chloride with piperidine to form 1-(4-bromophenylsulfonyl)piperidine. This intermediate is subsequently reacted with 4-hydroxypyridine to yield the final compound.
Chemical Structure
The compound can be represented as follows:
| Compound Name | Structure |
|---|---|
| This compound | Structure |
Biological Activity
The biological activity of this compound has been studied primarily in the context of enzyme inhibition and potential therapeutic applications.
Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit significant inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. For instance, related compounds have shown IC50 values ranging from 0.63 µM to 6.28 µM against AChE, indicating strong potential for use in treating conditions like Alzheimer's disease .
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. Studies have demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism behind this activity may involve disruption of bacterial cell functions through enzyme inhibition .
The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets. The bromophenylsulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. Additionally, the piperidine and pyridine rings may contribute to binding affinity and specificity towards biological targets.
Case Studies and Research Findings
Several studies have investigated the pharmacological potential of compounds related to or including the structure of this compound:
- Anticholinesterase Activity : A study found that derivatives with similar sulfonamide functionalities exhibited strong AChE inhibition, suggesting a potential application in neurodegenerative diseases .
- Antibacterial Screening : Compounds containing the piperidine nucleus were evaluated for antibacterial activity against multiple strains, demonstrating effectiveness comparable to standard antibiotics .
- Docking Studies : Molecular docking studies have elucidated the binding interactions between these compounds and target enzymes, providing insights into their mechanism of action and guiding further drug design efforts .
特性
IUPAC Name |
4-[1-(4-bromophenyl)sulfonylpiperidin-4-yl]oxypyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O3S/c17-13-1-3-16(4-2-13)23(20,21)19-11-7-15(8-12-19)22-14-5-9-18-10-6-14/h1-6,9-10,15H,7-8,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLCLBXJUGGYBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














